8-Methoxyisoquinolin-5-amine
Description
Contextual Significance of Isoquinoline (B145761) and its Methoxyamino Derivatives in Synthetic Chemistry
Isoquinoline, a structural isomer of quinoline (B57606), is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is a privileged scaffold in medicinal chemistry, meaning it is a common motif found in a multitude of biologically active compounds and natural products. benthamdirect.comnih.govresearchgate.net The isoquinoline framework is a key component of numerous alkaloids derived from plants, with 1-benzylisoquinoline (B1618099) forming the structural backbone of compounds like papaverine. wikipedia.org The presence of the nitrogen atom in the isoquinoline ring system imparts weak basic properties to the molecule. wikipedia.orgamerigoscientific.com
Methoxyamino derivatives of isoquinoline, such as 8-Methoxyisoquinolin-5-amine, are of particular interest to synthetic chemists. The strategic placement of methoxy (B1213986) (-OCH3) and amino (-NH2) groups on the isoquinoline core significantly influences the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions. These functional groups can act as handles for further chemical modifications, allowing for the construction of more complex molecular architectures. chemimpex.com This versatility makes them valuable building blocks in the synthesis of novel compounds with tailored properties for various applications, including the development of new therapeutic agents. nih.govchemimpex.com
Overview of Research Trajectories for Isoquinoline Scaffolds
Research involving isoquinoline scaffolds has followed several key trajectories, primarily driven by their therapeutic potential. nih.gov A significant area of focus has been the synthesis and development of isoquinoline derivatives as anticancer agents. researchgate.nettandfonline.com These compounds can exert their effects through various mechanisms, including the induction of apoptosis, DNA fragmentation, and inhibition of tubulin polymerization. researchgate.net
Beyond oncology, isoquinoline derivatives have been investigated for a wide range of pharmacological activities, including:
Antiviral properties tandfonline.com
Antimalarial activity researchgate.net
Antibacterial and antifungal effects researchgate.netmdpi.com
Anti-inflammatory properties nih.gov
Neuroprotective effects chemimpex.com
Modern synthetic methodologies are continuously being developed to construct diverse and functionalized isoquinoline skeletons, moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions. nih.govacs.org These newer strategies often focus on efficiency, environmental friendliness, and the ability to generate libraries of compounds for high-throughput screening. nih.gov Furthermore, the unique electronic and fluorescent properties of some isoquinoline derivatives have led to their exploration in materials science, for applications such as the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. amerigoscientific.comchemimpex.com
Scope of Academic Investigation for this compound
The academic investigation of this compound is primarily centered on its utility as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. Researchers are exploring its role as a precursor in the development of novel therapeutic agents. While specific research on this compound is not as extensive as that for the broader isoquinoline class, its structural features suggest its potential application in areas that are well-established for isoquinoline derivatives.
A related compound, 8-methoxyisoquinoline-5-carboxylic acid, has been utilized in the synthesis of HIV-1 reverse transcriptase inhibitors. chemshuttle.com This suggests that derivatives of the 8-methoxyisoquinoline (B155747) scaffold, including the 5-amino substituted version, are of interest in antiviral research. The amino group of this compound provides a reactive site for the attachment of various side chains and functional groups, enabling the creation of a diverse library of compounds for screening against different biological targets.
The table below provides a summary of the key research areas for isoquinoline scaffolds, which informs the potential avenues of investigation for this compound.
| Research Area | Description | Key Applications |
| Medicinal Chemistry | Synthesis and evaluation of isoquinoline derivatives for therapeutic use. | Anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.nettandfonline.commdpi.com |
| Synthetic Methodology | Development of novel and efficient methods for the synthesis of functionalized isoquinolines. | Creation of compound libraries for drug discovery and exploration of new chemical space. nih.govacs.org |
| Materials Science | Investigation of the electronic and photophysical properties of isoquinoline derivatives. | Development of OLEDs, fluorescent probes, and other advanced materials. amerigoscientific.comchemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
8-methoxyisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFOOINAVAFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 8 Methoxyisoquinolin 5 Amine and Its Analogs
De Novo Ring Synthesis Approaches to the Isoquinoline (B145761) Core
The foundational step in synthesizing 8-methoxyisoquinolin-5-amine is the construction of the bicyclic isoquinoline nucleus. Classical name reactions, along with modern catalytic methods, provide a toolkit for this purpose. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common strategy involves building the isoquinoline ring with the methoxy (B1213986) group and a nitro group already in place, the latter of which serves as a precursor to the C-5 amine.
The Pomeranz-Fritsch reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The reaction proceeds in two main stages: the formation of a Schiff base from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, followed by an acid-promoted ring closure to form the aromatic isoquinoline. wikipedia.org
For the synthesis of an 8-methoxy-5-nitroisoquinoline (B8510406) precursor, the logical starting materials would be 2-methoxy-5-nitrobenzaldehyde (B1583642) and aminoacetaldehyde dimethyl acetal. The key challenge in this approach is the regioselectivity of the electrophilic cyclization step. The benzene (B151609) ring is substituted with a strongly electron-donating methoxy group (an ortho-, para-director) and a strongly electron-deactivating nitro group (a meta-director). The desired cyclization must occur at the C-6 position of the benzaldehyde. This position is meta to the activating methoxy group and ortho to the deactivating nitro group, making it electronically disfavored for electrophilic attack. Consequently, the classical Pomeranz-Fritsch reaction often provides low yields when electron-withdrawing groups are present on the aromatic ring. researchgate.net
To overcome these limitations, several modifications have been developed. The Schlittler-Muller modification, for instance, condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com A more significant advancement, the Jackson modification, involves converting the intermediate benzylamine into an N-tosyl derivative. This derivative readily cyclizes in dilute mineral acid, often proceeding through a stable N-tosyl-1,2-dihydroisoquinoline intermediate that can be isolated. This modification can improve yields and provide a cleaner reaction profile for challenging substrates.
| Reaction | Starting Materials | Key Feature | Applicability to this compound |
| Classical Pomeranz-Fritsch | 2-methoxy-5-nitrobenzaldehyde, aminoacetaldehyde acetal | Acid-catalyzed cyclization of a Schiff base. | Low yields expected due to deactivating nitro group. |
| Jackson Modification | N-tosylated derivative of the benzylamine from 2-methoxy-5-nitrobenzaldehyde | N-tosyl group facilitates cyclization under milder conditions. | Potentially improves yields for the electronically disfavored cyclization. |
The Bischler-Napieralski and Pictet-Spengler reactions are powerful alternatives for constructing the isoquinoline skeleton, typically proceeding through phenethylamine (B48288) precursors.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org This reaction yields a 3,4-dihydroisoquinoline, which must be subsequently oxidized (e.g., with palladium on carbon) to the aromatic isoquinoline. wikipedia.org The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings. organic-chemistry.org
To synthesize the 8-methoxy-5-nitroisoquinoline core, the required precursor would be N-acetyl-2-(3-methoxy-4-nitrophenyl)ethan-1-amine. The electron-donating methoxy group strongly activates the aromatic ring for cyclization. The cyclization can occur at either the C-2 or C-6 position, both of which are ortho to the methoxy group. However, cyclization at the C-6 position is generally favored, leading to the desired 7-methoxy-8-nitro-3,4-dihydroisoquinoline intermediate. This regiochemical outcome is dictated by the powerful directing effect of the methoxy group.
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a 1,2,3,4-tetrahydroisoquinoline. stackexchange.com Similar to the Bischler-Napieralski reaction, this product requires a subsequent dehydrogenation step to afford the fully aromatic isoquinoline. The reaction conditions for phenyl groups are typically harsher than for more nucleophilic rings (like indoles) and require heating with strong acids. researchgate.net For the target molecule, reacting 3-methoxy-4-nitrophenethylamine with formaldehyde (B43269) would lead, after oxidation, to 8-methoxy-5-nitroisoquinoline. The regioselectivity is again controlled by the activating methoxy group, directing the cyclization to the C-6 position.
| Reaction | Precursor | Intermediate | Key Consideration |
| Bischler-Napieralski | N-acylated 3-methoxy-4-nitrophenethylamine | 3,4-Dihydroisoquinoline | Requires subsequent oxidation. Regioselectivity is high due to the activating methoxy group. |
| Pictet-Spengler | 3-methoxy-4-nitrophenethylamine | 1,2,3,4-Tetrahydroisoquinoline | Requires subsequent oxidation. Methoxy group directs cyclization to the desired position. |
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems. These methods often offer high efficiency and functional group tolerance. One notable strategy involves the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines. Research has shown that the presence of an ortho-methoxy group on the aryl portion of the aldimine can promote the cyclization and stabilize the palladium intermediate, leading to improved yields of the isoquinoline product.
This approach could be adapted for the synthesis of the 8-methoxy-5-nitroisoquinoline skeleton. The synthesis would begin with a suitably substituted 2-alkynylbenzaldehyde, such as 2-alkynyl-3-methoxy-6-nitrobenzaldehyde. Condensation with a primary amine would form the corresponding aldimine, which would then be subjected to palladium-catalyzed cyclization. The reaction proceeds via an intramolecular nucleophilic attack of the imine nitrogen onto the palladium-activated alkyne. This methodology provides a direct route to the fully aromatic isoquinoline core without the need for a separate oxidation step.
While direct palladium-catalyzed routes to this compound are not extensively documented, palladium-catalyzed cross-coupling reactions are invaluable for functionalizing pre-existing isoquinoline cores. For instance, a bromo-substituted isoquinoline can be a versatile handle for introducing various groups via Suzuki, Sonogashira, or carbonylation reactions. nih.gov
Functional Group Interconversions and Strategic Derivatization
Once the substituted isoquinoline core is assembled, subsequent reactions are required to install the final functional groups. For this compound, this primarily involves the conversion of a nitro group to an amine.
The most direct and common method for introducing the C-5 amino group is through the reduction of a C-5 nitro group, which is typically incorporated during the de novo synthesis of the ring system. The reduction of 5-nitro-8-methoxyquinoline to 5-amino-8-methoxyquinoline can be efficiently achieved using classical reducing agents. A well-documented procedure involves the use of tin metal in the presence of concentrated hydrochloric acid. nnpub.org This method is robust and generally provides high yields of the desired amine. nnpub.org
An alternative strategy involves the direct functionalization of the 8-methoxyisoquinoline (B155747) core. Electrophilic nitration of 8-methoxyisoquinoline is a highly viable route. Under nitrating conditions (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene ring. stackexchange.com The C-5 position is para to the strongly activating methoxy group, making it the prime site for electrophilic substitution. Indeed, the nitration of the related 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline in good yield, confirming the strong directing effect of the C-8 methoxy group. researchgate.net Subsequent reduction of the nitro group yields the target amine.
Direct amination methods, such as the Chichibabin reaction (using sodium amide), typically result in amination at the C-1 position of the isoquinoline ring and are not suitable for introducing an amine at C-5. nih.gov Amination via isoquinoline N-oxides also tends to direct functionalization to the pyridine ring (positions C-1 or C-3) and is therefore not a preferred strategy for accessing the C-5 amino group.
| Method | Precursor | Reagents | Outcome |
| Nitro Group Reduction | 8-Methoxy-5-nitroisoquinoline | Sn, HCl | High yield of this compound. nnpub.org |
| Nitration/Reduction | 8-Methoxyisoquinoline | 1. HNO₃/H₂SO₄ 2. Sn/HCl | Highly regioselective nitration at C-5 due to the C-8 methoxy group, followed by reduction. |
The regioselective introduction of the methoxy group is best accomplished at the beginning of the synthetic sequence, prior to the construction of the isoquinoline ring. Attempting to directly methoxylate a pre-formed 5-aminoisoquinoline (B16527) at the C-8 position would be synthetically challenging and likely result in a mixture of products with poor regioselectivity.
Therefore, the synthesis of this compound relies on the availability of appropriately substituted benzene precursors. For the synthetic routes discussed:
Pomeranz-Fritsch: The required starting material is 2-methoxy-5-nitrobenzaldehyde .
Bischler-Napieralski/Pictet-Spengler: The key precursor is 3-methoxy-4-nitrophenethylamine .
The synthesis of these precursors utilizes standard aromatic chemistry. For example, 3-methoxyphenethylamine (B363911) can be synthesized and then nitrated. The methoxy group directs the nitration primarily to the ortho and para positions. Separation of the resulting regioisomers would provide the necessary 3-methoxy-4-nitrophenethylamine. This strategic placement of the methoxy group on the starting material ensures its final, desired position at C-8 of the isoquinoline core after cyclization.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Amine Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of amine functionalities onto aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, an SNAr reaction could be envisioned to introduce the 5-amino group. This approach typically requires the presence of a good leaving group at the 5-position of the isoquinoline ring, such as a halogen (e.g., F, Cl, Br) or a nitro group. Additionally, the aromatic ring must be activated by electron-withdrawing groups to facilitate the nucleophilic attack. masterorganicchemistry.com
The mechanism of an SNAr reaction generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed efficiently. In the case of an 8-methoxyisoquinoline scaffold, the methoxy group at the 8-position is an electron-donating group, which would disfavor the formation of the negatively charged Meisenheimer complex. Therefore, for a successful SNAr reaction to introduce an amine at the C5 position, a strongly activating group elsewhere on the ring or a highly reactive nucleophile would be necessary.
Recent studies have shown that SNAr reactions can proceed under concerted mechanisms, challenging the long-held two-step model. nih.gov These concerted pathways may be relevant for less activated systems. The choice of solvent, base, and reaction temperature are critical parameters that need to be optimized for a successful SNAr transformation on the isoquinoline core.
| Parameter | Influence on SNAr Reaction |
| Leaving Group | A good leaving group (e.g., F, Cl, NO₂) is essential for the substitution to occur. |
| Activating Groups | Electron-withdrawing groups ortho or para to the leaving group stabilize the Meisenheimer complex and accelerate the reaction. masterorganicchemistry.com |
| Nucleophile | The nature of the amine nucleophile (e.g., ammonia, primary or secondary amines) affects the reaction rate and outcome. |
| Solvent | Polar aprotic solvents like DMF, DMSO, or THF are commonly used to solvate the nucleophile and facilitate the reaction. |
| Base | A base is often required to deprotonate the amine nucleophile or to neutralize the acid formed during the reaction. |
Directed Ortho-Metalation and Lithiation Strategies for Functionalization
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgresearchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The methoxy group is a well-established and effective DMG. wikipedia.org In the context of an 8-methoxyisoquinoline system, the methoxy group at the C8 position can direct the lithiation to the C7 position. This would be a powerful strategy for introducing substituents at a specific location on the isoquinoline ring, which can be a precursor to the desired 5-amino group through subsequent transformations. For instance, after lithiation at C7, the introduction of a boronic ester group followed by a Suzuki coupling could be a viable route. Alternatively, direct amination of the lithiated species could be explored.
The choice of the organolithium reagent, solvent (typically THF or diethyl ether), and temperature are critical for the success of DoM reactions. researchgate.net Additives such as TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent by breaking up aggregates and increasing its basicity. baranlab.org
| Feature | Description |
| Directing Group | The 8-methoxy group acts as a directing metalation group (DMG). wikipedia.org |
| Regioselectivity | Lithiation is directed to the ortho position (C7) relative to the DMG. wikipedia.org |
| Organolithium Reagent | n-BuLi, sec-BuLi, or t-BuLi are commonly used. |
| Electrophiles | A wide range of electrophiles can be used to quench the aryllithium intermediate. |
| Reaction Conditions | Anhydrous conditions and low temperatures are typically required. |
Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient synthetic methods is a major focus in modern organic chemistry. This includes the use of catalysis, one-pot reactions, and multicomponent reactions to reduce waste, energy consumption, and the number of synthetic steps.
Catalyst Development for this compound Synthesis
Catalysis plays a pivotal role in the synthesis of complex molecules like substituted isoquinolines. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively used for the construction and functionalization of the isoquinoline core. nih.govnih.gov
For the synthesis of this compound, catalytic methods could be employed for both the construction of the isoquinoline ring and the introduction of the amino group. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be a highly effective method for introducing the 5-amino group onto a pre-functionalized 8-methoxyisoquinoline precursor bearing a halide at the 5-position.
Recent advances in catalyst design have focused on developing more active, selective, and stable catalysts. This includes the development of new ligands, such as phosphines and N-heterocyclic carbenes (NHCs), that can modulate the reactivity and selectivity of the metal center. Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoquinoline derivatives. acs.org
A plausible synthetic approach to 5-amino-8-methoxyquinoline involves the nitration of 8-methoxyquinoline followed by the reduction of the nitro group. nnpub.org The nitration step is a classic electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine can be achieved using various catalytic hydrogenation methods (e.g., Pd/C, H₂) or chemical reducing agents (e.g., Sn/HCl). nnpub.org
One-Pot and Multicomponent Reaction Sequences
Several one-pot procedures for the synthesis of substituted isoquinolines have been reported. nih.govorganic-chemistry.org These often involve a sequence of reactions, such as a palladium-catalyzed α-arylation followed by a cyclization, all performed in the same reaction vessel. nih.gov Three-component reactions involving the condensation of an aryl ketone, hydroxylamine, and an alkyne, catalyzed by rhodium(III), have also been shown to be an efficient way to assemble multisubstituted isoquinolines. organic-chemistry.org
While a specific one-pot or multicomponent reaction for the direct synthesis of this compound has not been reported, the principles of these methodologies could be applied to develop a convergent and efficient synthesis. For example, a multicomponent reaction could be designed to assemble the 8-methoxyisoquinoline core with a precursor to the 5-amino group already in place.
Chemo- and Regioselectivity in Complex Isoquinoline Synthesis
The synthesis of polysubstituted isoquinolines like this compound requires precise control over chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential formation of one constitutional isomer over another.
In the context of this compound synthesis, several chemo- and regioselectivity challenges can be anticipated. For example, during electrophilic substitution reactions like nitration, the directing effects of both the existing methoxy group and the nitrogen atom of the isoquinoline ring must be considered to achieve the desired substitution pattern at the C5 position. nnpub.org The methoxy group is an ortho-, para-director, while the pyridine ring of the isoquinoline is generally deactivated towards electrophilic attack.
Similarly, in transition metal-catalyzed C-H functionalization reactions, directing groups are often employed to achieve high regioselectivity. researchgate.netmdpi.comnih.gov The inherent reactivity of the different C-H bonds in the 8-methoxyisoquinoline scaffold will influence the site of functionalization. Careful selection of the catalyst, ligands, and reaction conditions is crucial to control the regioselectivity and obtain the desired product.
Iii. Reactivity and Derivatization Chemistry of 8 Methoxyisoquinolin 5 Amine
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) reactions on 8-Methoxyisoquinolin-5-amine are governed by the directing effects of the potent activating groups, the amino (-NH₂) and methoxy (B1213986) (-OCH₃) substituents, on the benzenoid ring of the isoquinoline (B145761) core. wikipedia.org The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen.
Both the amino and methoxy groups are ortho-, para-directing activators. In the context of the this compound structure:
The amino group at C-5 directs incoming electrophiles to the ortho position (C-6) and the para position (C-4). However, the C-4 position is on the electron-deficient pyridine ring, making substitution there less favorable.
The methoxy group at C-8 directs incoming electrophiles to its ortho positions (C-7 and the peri-position C-1). Substitution at C-1 is generally disfavored.
Therefore, electrophilic attack is overwhelmingly predicted to occur on the benzenoid ring. The positions ortho to the amino group (C-6) and ortho to the methoxy group (C-7) are the most activated and sterically accessible sites for substitution. The synergistic activation from both groups makes the C-6 and C-7 positions highly susceptible to electrophiles. For instance, nitration of the related 8-methoxyquinoline (B1362559) readily occurs at the 5-position due to the strong activating effect of the methoxy group. nnpub.orgresearchgate.net By analogy, the presence of the even more strongly activating amino group at C-5 in this compound would strongly favor substitution at C-6.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position | Activating Group Influence | Predicted Reactivity |
|---|---|---|
| C-6 | Ortho to -NH₂ (Strongly Activating) | Highly Favored |
| C-7 | Ortho to -OCH₃ (Activating) | Favored |
Nucleophilic Reactivity of the Amine Functionality
The primary aromatic amine group at the C-5 position is a key center for nucleophilic reactivity, enabling a wide range of derivatization reactions.
The lone pair of electrons on the nitrogen atom of the 5-amino group allows it to act as a potent nucleophile in reactions with alkylating and acylating agents. nih.gov
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or other alkylating agents. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Selective mono-alkylation is often desired in synthetic applications to introduce specific alkyl groups without forming the tertiary amine. chemrxiv.org
Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) readily forms the corresponding amide derivative. nih.gov This transformation is often used to protect the amine group or to introduce new functional moieties. For example, acylation can moderate the activating effect of the amine in electrophilic aromatic substitution reactions. youtube.com
Table of Representative Amine Derivatization Reactions:
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) | Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide |
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org The amine functionality of this compound can participate in such reactions. In a modified Mannich reaction, also known as aminomethylation, an electron-rich aromatic compound (like a phenol (B47542) or a reactive heterocycle) reacts with an amine and formaldehyde (B43269) to introduce an aminomethyl group onto the aromatic ring. oarjbp.comnih.govnih.gov
While specific Mannich reaction studies involving this compound as the amine component are not extensively documented, its structural analogues, such as 8-hydroxyquinolines, are well-known to undergo aminomethylation at the C-7 position. nih.govbohrium.com In these cases, the 8-hydroxyquinoline (B1678124) acts as the active hydrogen component. Given its primary amine structure, this compound is expected to readily react with formaldehyde and a suitable carbon nucleophile to form Mannich bases.
The reaction typically proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophile. wikipedia.org
The primary amine at C-5 serves as a versatile building block for the construction of fused nitrogen-containing heterocyclic systems. mdpi.comnih.govnih.gov By reacting with appropriate bifunctional electrophiles, the amine group can be incorporated into a new ring fused to the isoquinoline core.
Examples of Heterocycle Formation:
Fused Imidazoles: Reaction with α-haloketones followed by cyclization can yield imidazo[4,5-f]isoquinoline derivatives.
Fused Pyrimidines: Condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-f]isoquinoline systems.
Fused Triazoles: Diazotization of the amine followed by reaction with an active methylene (B1212753) compound and subsequent cyclization can be a route to triazolo-fused systems.
These synthetic strategies are crucial for expanding the chemical space around the isoquinoline scaffold, often leading to compounds with novel biological activities. mdpi.comorganic-chemistry.org
Reactions Involving the Methoxy Group
The methoxy group at C-8 is generally stable, but it can be cleaved under specific conditions to yield the corresponding 8-hydroxyisoquinolin-5-amine. This O-demethylation is a common transformation in medicinal chemistry to unmask a phenolic hydroxyl group, which can alter solubility, hydrogen bonding capability, and biological activity.
Common reagents used for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). BBr₃ is particularly effective and often used under mild conditions for cleaving methoxy groups on sensitive heterocyclic systems.
Metal Complexation Studies with Isoquinoline Amines
The isoquinoline framework, particularly with strategically placed donor atoms, is known for its ability to chelate metal ions. researchgate.net this compound possesses two potential coordination sites for metal ions:
The nitrogen atom of the isoquinoline ring (a Lewis basic site).
The nitrogen atom of the 5-amino group.
Together, these two nitrogen atoms can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelating behavior is analogous to that of the well-studied 8-hydroxyquinoline (oxine), which forms stable complexes with a wide range of metal ions through its ring nitrogen and hydroxyl oxygen. scirp.orgresearchgate.netnih.gov The complexation ability of 8-aminoquinoline (B160924) derivatives with metals like copper(II) and zinc(II) has also been investigated. mdpi.commdpi.com The formation of these metal complexes can significantly alter the electronic and steric properties of the molecule, which is a key principle in the design of metal-based drugs and sensors.
Potential Bidentate Chelation:
| Donor Atom 1 | Donor Atom 2 | Resulting Chelate Ring Size |
|---|
Oxidation and Reduction Chemistry of the Isoquinoline System
The reactivity of the isoquinoline nucleus in this compound is characterized by its susceptibility to both oxidation and reduction reactions. These transformations can selectively modify either the pyridine or the benzene (B151609) ring of the bicyclic system, leading to a variety of derivatives with potential applications in medicinal chemistry and materials science. The presence of the electron-donating amino and methoxy groups significantly influences the regioselectivity and feasibility of these reactions.
Oxidation Chemistry:
The isoquinoline core, particularly when substituted with electron-rich functionalities such as an amino and a methoxy group, is prone to oxidative transformations. While direct experimental data on the oxidation of this compound is limited in the readily available scientific literature, the reactivity can be inferred from studies on analogous compounds. Aromatic amines and phenols are known to undergo oxidation to form quinones, and this transformation is well-documented for various substituted isoquinolines.
One of the most common and effective reagents for the oxidation of amino- and hydroxy-substituted aromatic compounds is potassium nitrosodisulfonate, also known as Frémy's salt. orgsyn.orgsciencemadness.org This reagent is highly selective for the oxidation of phenols and aromatic amines to the corresponding quinones in a process often referred to as the Teuber reaction. orgsyn.org It is anticipated that the treatment of this compound with Frémy's salt would yield 8-methoxyisoquinoline-5,8-dione. This transformation is analogous to the oxidation of other amino-substituted isoquinolines.
Another powerful oxidizing agent capable of effecting this type of transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govorganic-chemistry.org CAN is a versatile one-electron oxidant widely used in organic synthesis for the oxidation of a variety of functional groups, including the conversion of electron-rich aromatic systems to quinones. nih.govorganic-chemistry.org The reaction of this compound with CAN in a suitable solvent system, such as aqueous acetonitrile, is expected to produce 8-methoxyisoquinoline-5,8-dione.
The following table summarizes the predicted oxidation reactions of this compound based on the known reactivity of similar compounds.
| Starting Material | Oxidizing Agent | Product | Reference(s) |
| This compound | Potassium Nitrosodisulfonate (Frémy's Salt) | 8-Methoxyisoquinoline-5,8-dione | orgsyn.orgsciencemadness.org |
| This compound | Ceric Ammonium Nitrate (CAN) | 8-Methoxyisoquinoline-5,8-dione | nih.govorganic-chemistry.org |
Reduction Chemistry:
The pyridine ring of the isoquinoline system in this compound is susceptible to reduction, leading to the formation of tetrahydroisoquinoline derivatives. These reduced scaffolds are of significant interest as they are core structures in numerous biologically active natural products and synthetic pharmaceuticals.
Catalytic hydrogenation is a widely employed method for the reduction of the isoquinoline ring. gatech.edu This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the heterocyclic ring without affecting the benzene ring or the substituent groups. The expected product of the catalytic hydrogenation of this compound is 1,2,3,4-tetrahydro-8-methoxyisoquinolin-5-amine.
Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation using hydrogen gas. nih.gov This method utilizes a hydrogen donor molecule, such as formic acid, isopropanol, or cyclohexene, in the presence of a transition metal catalyst. Cobalt-amido cooperative catalysts, for instance, have been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov While specific conditions for this compound are not explicitly detailed, it is expected that transfer hydrogenation would selectively reduce the pyridine ring.
Chemical reducing agents can also be employed for the reduction of the isoquinoline nucleus. Sodium borohydride, a common and mild reducing agent, can reduce the C=N bond in the isoquinoline ring, particularly after activation of the nitrogen atom. rsc.orgmasterorganicchemistry.com
The table below outlines the expected reduction reactions of the isoquinoline system in this compound.
| Starting Material | Reducing Agent/System | Product | Reference(s) |
| This compound | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | 1,2,3,4-Tetrahydro-8-methoxyisoquinolin-5-amine | gatech.edu |
| This compound | Transfer Hydrogenation (e.g., HCOOH, Catalyst) | 1,2,3,4-Tetrahydro-8-methoxyisoquinolin-5-amine | nih.gov |
| This compound | Sodium Borohydride (with activation) | 1,2,3,4-Tetrahydro-8-methoxyisoquinolin-5-amine | rsc.orgmasterorganicchemistry.com |
Iv. Role of 8 Methoxyisoquinolin 5 Amine As a Synthetic Building Block and Research Scaffold
Precursor in the Synthesis of Diverse Polyheterocyclic Systems
The bifunctional nature of 8-Methoxyisoquinolin-5-amine, possessing both a reactive primary amine and a modifiable aromatic core, makes it an ideal starting point for the construction of polyheterocyclic systems. The amine group can readily participate in reactions such as amidation, alkylation, and condensation to form new rings, while the isoquinoline (B145761) core itself can undergo cyclization reactions.
Although specific examples detailing the direct conversion of this compound into fused systems are not extensively documented in readily available literature, the chemistry of related aminoquinolines and aminoisoquinolines provides a clear blueprint for its potential applications. For instance, amino-heterocycles are common precursors in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings like pyrimidines or diazepines. The synthesis of thieno[2,3-c]isoquinolines from isoquinoline precursors highlights a strategy where additional heterocyclic rings are fused onto the core structure. researchgate.net Similarly, the construction of pyrimido[5,4-c]isoquinoline derivatives demonstrates the versatility of aminopyridine-type precursors in building complex, multi-ring systems of significant biological interest.
Based on these established synthetic routes, this compound is a logical precursor for creating novel polyheterocyclic scaffolds, where the additional rings could modulate the biological activity and physicochemical properties of the parent molecule.
Development of Chemical Libraries for Research Screening
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently create a wide range of molecular scaffolds to explore new areas of chemical space and identify novel biological probes or drug leads.
This compound represents an excellent scaffold for the development of chemical libraries. Its amine "handle" allows for the facile introduction of a wide array of substituents using common reactions, thereby generating appendate diversity. For example, a library of amides can be created by reacting the amine with a diverse set of carboxylic acids, or a library of ureas and thioureas can be formed by reacting it with various isocyanates and isothiocyanates.
Furthermore, multi-component reactions (MCRs), such as the Mannich or Betti reactions, which are highly effective for functionalizing similar scaffolds like 8-hydroxyquinoline (B1678124), could be adapted. nih.govnih.gov The reaction of an 8-hydroxyquinoline core, various aldehydes, and amines can rapidly generate a library of complex products. nih.govnih.gov Applying this principle, this compound could be used in analogous MCRs to produce libraries of compounds with significant three-dimensional complexity for biological screening.
Table 1: Potential Reactions for Chemical Library Generation from this compound
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Diversity |
| Acylation | Carboxylic Acids / Acyl Chlorides | Amide | Introduction of various R-groups from a diverse acid pool. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of diverse aryl or alkyl sulfonyl groups. |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Introduction of a wide range of alkyl and aryl substituents. |
| Urea Formation | Isocyanates | Urea | Incorporation of diverse R-NCO derived fragments. |
Application in Multistep Organic Synthesis as a Key Intermediate
In multistep organic synthesis, a key intermediate is a stable, isolable compound that serves as a crucial stepping stone in a longer synthetic sequence toward a complex target molecule. This compound is recognized as such an intermediate, particularly in pharmaceutical research for synthesizing bioactive molecules. myskinrecipes.com Its structure is considered a valuable precursor for developing kinase inhibitors and receptor modulators. myskinrecipes.com
While specific total syntheses explicitly naming this compound as an intermediate are not broadly published, its utility can be inferred from syntheses of related compounds. For example, the synthesis of 8-methoxyquinoline-5-amino acetic acid was achieved by coupling 5-amino-8-methoxyquinoline with monochloroacetic acid. nnpub.org This demonstrates a straightforward N-alkylation of the amino group on a very similar scaffold, a common transformation in multistep synthesis to add functionality or link to other parts of a target molecule.
The synthesis of complex alkaloids often relies on building blocks containing the tetrahydroisoquinoline core. lookchem.com this compound could serve as a precursor to such cores, with the amine and methoxy (B1213986) groups providing strategic handles for further elaboration and ring construction necessary to achieve the final complex natural product.
Contributions to Complex Molecule Construction and Analogue Generation
The generation of analogues, or derivatives of a lead compound, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold is well-suited for this purpose. The methoxy group can be demethylated to a hydroxyl group, which can then be used as a handle for further functionalization, such as etherification or esterification, to produce a series of analogues. researchgate.net
The amine group at the C5 position is a primary site for modification. By systematically varying the substituents attached to this nitrogen, chemists can probe the structure-activity relationship (SAR) of a target protein. For example, in the development of kinase inhibitors, the substituent on a core amine can be crucial for fitting into the ATP-binding pocket and achieving high potency. myskinrecipes.com The isoquinoline scaffold itself is present in potent kinase inhibitors like isoellipticine, which inhibits the MYLK4 kinase.
The synthesis of various 4-substituted 8-hydroxyquinolines from a common intermediate demonstrates how a core scaffold can be used to generate a series of analogues with different functionalities at a specific position. researchgate.net This same principle applies to this compound, allowing for the systematic generation of analogues with diverse chemical groups at the 5-position to build a comprehensive understanding of the SAR and develop optimized bioactive compounds.
V. Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of 8-Methoxyisoquinolin-5-amine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn dictates its reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov DFT studies on isoquinoline (B145761) and its derivatives focus on calculating various molecular properties to predict their reactivity and stability. researchgate.net For this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic characteristics. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.commdpi.com These computational analyses provide a theoretical foundation for understanding the molecule's reaction mechanisms and designing derivatives with tailored electronic properties. researchgate.net
| Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| Vibrational Frequencies | Predicts IR and Raman spectra, aiding in experimental characterization. researchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic excitation properties. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular bonding interactions. |
While DFT provides insights into a static molecular structure, conformational analysis and molecular dynamics (MD) simulations explore the dynamic nature of this compound. Conformational analysis aims to identify all stable, low-energy three-dimensional arrangements (conformers) of the molecule. semanticscholar.orgmdpi.com This is particularly important for understanding how the molecule's shape influences its ability to bind to a biological target.
| Technique | Primary Goal | Key Outputs |
|---|---|---|
| Conformational Analysis | Identify stable low-energy conformers of the molecule. semanticscholar.org | A set of stable 3D structures and their relative energies. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule over time. mdpi.com | Atomic trajectory, conformational flexibility data, interaction patterns with solvent. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies on Isoquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov For isoquinoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govjapsonline.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.govmdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing groups—are likely to increase or decrease biological activity. nih.gov Such studies on isoquinoline derivatives have successfully guided the design of new antibacterial and anticancer agents. nih.govmdpi.com
| Model | q² (Cross-validation coefficient) | r² (Regression coefficient) | Significance |
|---|---|---|---|
| CoMFA | 0.589 | 0.863 | Values indicate a statistically robust model with good predictive power for biological activity. nih.gov |
| CoMSIA | 0.636 | 0.866 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. frontiersin.org For isoquinoline-based compounds, a pharmacophore model can be generated from a set of known active molecules. nih.gov
This validated pharmacophore model then serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. wikipedia.orgnih.gov This approach is highly efficient, allowing researchers to filter vast chemical libraries down to a manageable number of promising hits for further experimental testing, significantly accelerating the drug discovery process. frontiersin.orgwikipedia.org
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., N, O). | Forms hydrogen bonds with donor groups in the protein target. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., -NH, -OH). | Forms hydrogen bonds with acceptor groups in the protein target. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Feature (HY) | A nonpolar group (e.g., alkyl chain). | Engages in van der Waals or hydrophobic interactions. |
Molecular Docking and Ligand-Protein Interaction Simulations for Research Target Elucidation
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. jbcpm.com The primary goals of docking are to predict the binding mode and estimate the binding affinity, which is often expressed as a numerical docking score. semanticscholar.org
For isoquinoline derivatives, docking studies are used to visualize how these compounds fit into the active site of a target protein. nih.govmyskinrecipes.com These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. semanticscholar.orgosu.edu This detailed understanding of the ligand-protein interaction is invaluable for elucidating the mechanism of action and for structure-based drug design, where the ligand's structure is iteratively modified to improve its binding affinity and selectivity for the target. nih.gov
| Output Parameter | Description |
|---|---|
| Binding Pose/Orientation | The predicted 3D conformation and orientation of the ligand within the receptor's active site. |
| Docking Score / Binding Energy (kcal/mol) | A numerical score that estimates the binding affinity; more negative values typically indicate stronger binding. jbcpm.com |
| Interacting Amino Acid Residues | A list of the specific amino acids in the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. semanticscholar.org |
| Root-Mean-Square Deviation (RMSD) | Measures the difference between the docked pose and a reference (e.g., experimental) pose. Lower values indicate a better prediction. |
Vi. Mechanistic Studies of Reactions Involving 8 Methoxyisoquinolin 5 Amine
Elucidation of Reaction Pathways and Transition States
Detailed experimental elucidation of reaction pathways and the characterization of transition states for reactions involving 8-Methoxyisoquinolin-5-amine are areas requiring further investigation. However, theoretical and computational chemistry offer powerful tools to predict and understand these aspects. Density Functional Theory (DFT) calculations, for instance, are widely used to map potential energy surfaces, identify intermediates, and calculate the energies of transition states for reactions of heterocyclic compounds. nih.govresearchgate.net
For electrophilic aromatic substitution reactions, the positions on the isoquinoline (B145761) ring are not equally reactive. The reactivity is governed by the electron density of the carbon atoms, which is influenced by the nitrogen atom and the substituents. In isoquinoline itself, electrophilic substitution, such as nitration, typically occurs on the benzene (B151609) ring, preferentially at the C5 and C8 positions. shahucollegelatur.org.inyoutube.com The presence of the strongly electron-donating amino group at C5 and a methoxy (B1213986) group at C8 in this compound would further activate the benzene ring towards electrophilic attack.
Computational studies on substituted 8-hydroxyquinolines, which are structurally related to 8-methoxyisoquinolines, have shown that substituents significantly influence the electronic structure and aromaticity of both the pyridine (B92270) and phenolic rings. nih.gov By analogy, the amino and methoxy groups in this compound would increase the electron density at specific positions, thereby lowering the activation energy for electrophilic attack at those sites. The most likely positions for electrophilic substitution would be C6 and C7, ortho and para to the powerful activating amino group.
Transition state calculations for such reactions would likely reveal a Wheland intermediate (an arenium ion) where the positive charge is stabilized by resonance, particularly by the lone pairs of the amino and methoxy groups. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The transition state leading to this intermediate would involve the approach of the electrophile and the initial formation of the new C-electrophile bond.
In the context of other reaction types, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the reaction pathways would be significantly different. For instance, in a nucleophilic substitution reaction, the attack would likely occur on the pyridine ring, which is more electron-deficient. iust.ac.ir However, the presence of the electron-donating groups on the benzene ring makes such reactions less favorable on that part of the molecule.
Kinetic and Thermodynamic Aspects of Isoquinoline Functionalization
The kinetic and thermodynamic parameters of reactions involving this compound are intrinsically linked to the stability of reactants, intermediates, transition states, and products. While specific experimental kinetic data for this compound is scarce, general principles of physical organic chemistry can be applied.
The functionalization of the isoquinoline core is influenced by the electronic effects of the substituents. The methoxy group at C8 and the amino group at C5 are both electron-donating groups through resonance, which increases the nucleophilicity of the aromatic system. This enhanced nucleophilicity generally leads to faster rates in electrophilic aromatic substitution reactions compared to unsubstituted isoquinoline.
The table below, based on computational studies of related substituted quinolines, illustrates the expected impact of electron-donating groups on the electronic properties and, consequently, the reactivity. nih.gov
| Property | Unsubstituted Isoquinoline (Reference) | This compound (Predicted) |
| HOMO Energy | Lower | Higher |
| Electron Density on Benzene Ring | Lower | Higher |
| Activation Energy for Electrophilic Attack | Higher | Lower |
This table is illustrative and based on general principles and data from related compounds.
Thermodynamically, the products of electrophilic substitution on the activated benzene ring of this compound are expected to be more stable than those formed from substitution on the pyridine ring. The formation of a more stable product provides a thermodynamic driving force for the reaction.
In metal-catalyzed reactions, the kinetics are often dependent on the rate of the elementary steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The coordination of this compound to a metal center can be influenced by both the nitrogen of the isoquinoline ring and the amino group, potentially forming a bidentate ligand. This chelation can affect the stability of intermediates and the rates of subsequent steps.
Investigation of Catalytic Cycles and Intermediates in Metal-Mediated Transformations
In a hypothetical Buchwald-Hartwig cross-coupling reaction to further functionalize the amino group of this compound with an aryl halide, the catalytic cycle would likely proceed as follows:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Deprotonation/Coordination: A base deprotonates the amino group of this compound, and the resulting amide coordinates to the Pd(II) center.
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The key intermediates in this cycle would be the Pd(II)-aryl halide complex and the Pd(II)-amido complex. The structure of this compound could influence this cycle. The isoquinoline nitrogen could potentially coordinate to the palladium center, which might either facilitate or hinder the desired reaction pathway.
Another important class of metal-mediated transformations is C-H activation. mdpi.com The directing ability of the amino group at C5 could potentially be exploited to achieve regioselective C-H functionalization at the C6 or C4 position. In such a scenario, the catalytic cycle would involve the formation of a palladacycle intermediate, where the palladium is bonded to the carbon at the site of C-H activation.
A generalized catalytic cycle for a directed C-H arylation is depicted below:
Coordination: The directing group (the amino group in this case) coordinates to the metal catalyst.
C-H Activation: The metal center cleaves a nearby C-H bond, forming a metallacycle intermediate.
Oxidative Addition/Transmetalation: An aryl halide adds to the metal center, or a transmetalation occurs with an organometallic reagent.
Reductive Elimination: The new C-C bond is formed, releasing the functionalized product and regenerating the active catalyst.
The stability and reactivity of the metallacycle intermediate are crucial for the efficiency and selectivity of the reaction. The electronic properties of the this compound scaffold would play a significant role in these steps.
Vii. Biological Research Applications: in Vitro Mechanistic Studies and Target Elucidation
In Vitro Studies on Molecular Target Interactions
The initial interaction of a compound with specific biological macromolecules, such as enzymes and receptors, is a critical area of investigation for elucidating its mechanism of action.
The 8-hydroxyquinoline (B1678124) scaffold, which is structurally related to the 8-methoxyisoquinoline (B155747) core, has been identified as possessing enzyme-inhibiting properties. This characteristic is often linked to the ability of the quinoline (B57606) nitrogen and the hydroxyl group at the 8-position to chelate metal ions that are essential for the catalytic activity of various metalloenzymes. While specific enzymes inhibited by 8-Methoxyisoquinolin-5-amine have not been explicitly documented, the chemical architecture suggests that it could be a candidate for investigation in enzyme inhibition assays, particularly for enzymes reliant on metal cofactors. Research in this area typically involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which quantifies the potency of the inhibitor.
The isoquinoline (B145761) framework is a common feature in molecules designed to interact with various G protein-coupled receptors (GPCRs). Research on structurally similar compounds provides a basis for the potential receptor binding profile of this compound.
For instance, studies on 8-hydroxy-tetrahydroisoquinoline analogs have revealed their activity as inverse agonists at the serotonin (B10506) 7 receptor (5-HT7R). An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of the 5-HT7R, this interaction leads to a decrease in the basal levels of intracellular cyclic adenosine (B11128) monophosphate (cAMP). Molecular dynamics simulations have suggested that the 8-hydroxy group is crucial for a robust interaction with the 5-HT7R, which correlates with the efficacy of inverse agonism.
Furthermore, other isoquinolone derivatives have been evaluated as antagonists for the lysophosphatidic acid receptor 5 (LPA5), another GPCR involved in diverse cellular processes. The table below summarizes the receptor interaction data for compounds structurally related to this compound.
| Compound Class | Receptor Target | Observed Activity | Reference |
| 8-Hydroxy-Tetrahydroisoquinolines | 5-HT7R | Inverse Agonism | |
| Isoquinolone Derivatives | LPA5 | Antagonism | |
| Various Aminergic Compounds | Serotonin Receptors (5-HT1A, 5-HT1E, 5-HT1F, 5-HT4), mTAAR5 | Modulation, Antagonism |
Investigation of Cellular Pathway Modulation In Vitro
Following direct molecular interactions, subsequent research focuses on how a compound modulates intracellular signaling pathways and cellular processes.
Information regarding the specific effects of this compound on gene expression regulation in vitro is not available in the reviewed scientific literature.
There is no available data from the reviewed literature detailing in vitro studies on the effects of this compound on the cell cycle. Such studies are crucial for understanding a compound's potential impact on cell proliferation, growth, and division. These investigations typically use techniques like flow cytometry with DNA-staining dyes or the incorporation of nucleoside analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Research into Antimicrobial Mechanisms (In Vitro)
The quinoline and isoquinoline scaffolds are well-represented in antimicrobial research. Various derivatives have demonstrated potent activity against a range of pathogens, including bacteria and fungi.
The antimicrobial activity of halogenated 8-hydroxyquinolines has been documented, though their precise mechanisms of action are still under investigation. One related compound, Cloxyquin (5-chloroquinolin-8-ol), has shown good in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for Cloxyquin against these isolates ranged from 0.062 to 0.25 µg/ml.
Research into 8-hydroxyquinoline itself has revealed a potential dual mechanism of antimicrobial action, particularly when complexed with iron to form Fe(8-hydroxyquinoline)3. This complex is believed to function by chelating essential metal ions like Mn²⁺ and Zn²⁺, thereby disrupting bacterial metal homeostasis, and by transporting iron into the bacterial cell, which can contribute to bactericidal activity. This dual action has shown efficacy against Staphylococcus aureus (SA), including methicillin-resistant strains (MRSA), and may delay the development of resistance.
The table below summarizes the in vitro antimicrobial activity of compounds sharing the core quinoline structure.
| Compound/Derivative | Target Microorganism | In Vitro Activity/Mechanism | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC50 of 0.125 µg/ml and MIC90 of 0.25 µg/ml against 150 clinical isolates. | |
| Fe(8-hydroxyquinoline)3 | Staphylococcus aureus (including MRSA) | Dual mechanism: disrupts metal homeostasis via chelation and delivers iron into the cell. | |
| 8-Hydroxyquinoline Derivatives | Various Bacteria and Fungi | General antimicrobial and antifungal activities noted. |
Exploration of Anticancer Mechanisms in Cell Lines (In Vitro)
No published studies were found that specifically investigate the in vitro anticancer mechanisms of this compound in cancer cell lines.
Apoptosis Induction Mechanisms In Vitro
There is no available data from in vitro studies, such as Annexin V/PI staining, caspase activation assays, or analysis of Bcl-2 family protein expression, to describe the apoptosis-inducing capabilities or mechanisms of this compound in any cancer cell lines.
Cell Proliferation Inhibition Mechanisms In Vitro
No data from in vitro assays, such as MTT, SRB, or colony formation assays, are available to quantify the inhibitory effects of this compound on the proliferation of cancer cell lines. Consequently, there is no information on its potential mechanisms, such as cell cycle arrest or interaction with specific molecular targets involved in cell division.
Viii. Analytical Methodologies for Research Characterization of 8 Methoxyisoquinolin 5 Amine and Its Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 8-Methoxyisoquinolin-5-amine and its analogues. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can provide specific details about the connectivity, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms. For an isoquinoline (B145761) derivative like this compound, the aromatic protons on the isoquinoline core would appear in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons would resonate as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm), while the amine protons would appear as a broader signal whose chemical shift can vary depending on solvent and concentration. Coupling patterns (splitting) between adjacent protons provide crucial information about the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the isoquinoline ring system typically appear between δ 110-160 ppm. The methoxy carbon would be observed around δ 55-60 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy is utilized for derivatives that have been specifically fluorinated. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a valuable tool for studying structure and binding interactions in fluorinated analogues.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoquinoline Derivatives Data is illustrative and based on similar structures found in the literature. mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 8.5 - 9.3 | 150 - 155 |
| H-3 | 7.5 - 7.8 | 142 - 145 |
| H-4 | 7.6 - 8.0 | 120 - 125 |
| H-6 | 7.0 - 7.4 | 125 - 130 |
| H-7 | 7.2 - 7.6 | 128 - 132 |
| -NH₂ | 4.0 - 6.0 (broad) | C-5: 140 - 148 |
| -OCH₃ | 3.8 - 4.0 | C-8: 155 - 160, OCH₃: 55 - 60 |
Note: Chemical shifts are dependent on the solvent and specific substitution patterns.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and establish the complete connectivity of the molecule. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching: The amine group (-NH₂) typically shows one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.
C=N and C=C stretching: The vibrations of the isoquinoline aromatic ring system appear in the 1450-1620 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
N-H bending: The amine scissoring vibration is typically found in the 1580-1650 cm⁻¹ range.
Table 2: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1620 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Ether (Ar-O-CH₃) | C-O Stretch | 1230 - 1270 (asymmetric) |
These characteristic peaks provide rapid confirmation of the presence of key functional groups within the molecule. scirp.orgajchem-a.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline have conjugated π-systems that absorb UV or visible light, promoting electrons to higher energy orbitals. The UV spectrum of isoquinoline itself shows characteristic absorption bands corresponding to π→π* and n→π* transitions. thieme-connect.de
For this compound, the presence of the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline, moving the absorption to longer wavelengths. thieme-connect.de This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law) and for studying interactions with other molecules that may perturb the electronic structure. scirp.orgresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.
Low-resolution MS would be used to determine the nominal molecular weight of this compound (C₁₀H₁₀N₂O = 174.2 g/mol ). The molecular ion peak (M⁺) would be expected at m/z 174.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₀N₂O by matching the experimental mass to the calculated exact mass (174.0793). mdpi.com
The fragmentation pattern observed in the mass spectrum can also yield structural clues. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN are common fragmentation pathways for related structures that can help confirm the proposed structure. mdpi.commassbank.eu
X-ray Crystallography for Absolute Stereochemistry and Conformation
When a compound can be grown as a single crystal of suitable quality, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure. This technique yields precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a planar molecule like this compound, X-ray crystallography can reveal details about its solid-state packing, intermolecular interactions (such as hydrogen bonding involving the amine group), and any deviations from planarity. researchgate.netresearchgate.net This method is considered the gold standard for structural determination.
Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)
Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile compounds like this compound. helsinki.fi A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of components between the stationary phase and a liquid mobile phase. By using a UV detector, the purity of the compound can be determined as a percentage of the total peak area. Different column types (e.g., reversed-phase C18) and mobile phase compositions can be optimized for the separation of the target compound from starting materials, byproducts, or degradation products. researchgate.net
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can often be analyzed by GC after derivatization to a more volatile analogue. nih.gov In GC, the sample is vaporized and separated in a column based on its partitioning between a gaseous mobile phase and a stationary phase. It is a highly sensitive technique, especially when coupled with a mass spectrometer (GC-MS). mdpi.com
Both HPLC and GC are crucial quality control tools in a research setting, ensuring that the material being studied is of a known and high purity, which is critical for the reliability of subsequent biological or chemical assays.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxylation | Dimethyl sulfate, NaOH (pH 9), 60°C | Ethanol | 65 | |
| Amination | Pd(OAc)₂, Xantphos, NH₃, 80°C, 8h | DMF | 72 |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity Analysis : Use HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is achievable with gradient elution (5–95% acetonitrile over 20 min) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.5 ppm (DMSO-d₆) .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 175.087 (C₁₀H₁₁N₂O⁺) .
Basic: What are the solubility properties and recommended storage protocols?
Answer:
- Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol. Poor solubility in water (<1 mM) necessitates sonication (30 min, 37°C) for aqueous formulations .
- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (Ar) to prevent oxidation. Stability >12 months under these conditions .
Advanced: How does the position of methoxy and amino groups affect structure-activity relationships (SAR) in biological assays?
Answer:
- Methoxy Position : The 8-methoxy group enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies show a 3-fold increase in bioavailability vs. non-methoxy analogs .
- Amino Group Role : The 5-amino group participates in hydrogen bonding with target enzymes (e.g., kinase ATP pockets). Mutagenesis studies reveal a 50% activity loss when this group is replaced with methyl .
Q. Table 2: SAR of Isoquinoline Derivatives
| Compound | Substitution | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 8-Methoxy-5-amine | 8-OCH₃, 5-NH₂ | 0.12 | |
| 5-Methoxy-8-amine | 5-OCH₃, 8-NH₂ | 1.4 |
Advanced: What analytical methods resolve contradictions in reported stability under varying pH and temperature?
Answer:
- pH Stability : Use accelerated degradation studies (40°C, 75% RH, 14 days). HPLC analysis shows degradation <5% at pH 4–7 but >20% at pH 10 due to methoxy hydrolysis .
- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C. Conflicting reports on room-temperature stability (1 vs. 3 months) suggest batch-dependent impurities; implement LC-MS to identify degradation byproducts (e.g., quinoline derivatives) .
Advanced: How can researchers design experiments to probe interactions with biological targets (e.g., enzymes)?
Answer:
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., kinases). A reported K_D of 120 nM was observed for this compound with MAPK1 .
- Crystallography : Co-crystallize with target enzymes (e.g., CYP450 isoforms) to identify binding motifs. Methoxy groups often occupy hydrophobic pockets, while the amino group forms salt bridges .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Catalyst Optimization : Replace Pd(OAc)₂ with recyclable Pd/C (reduces costs by 40%) .
- Solvent Selection : Switch from DMF to ethanol/water mixtures to improve safety and reduce waste .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize byproducts .
Advanced: How do isotopic labeling (e.g., ¹⁵N, ¹³C) aid in metabolic pathway tracing?
Answer:
- ¹⁵N-Labeled Amino Group : Synthesize using ¹⁵NH₃ in amination steps. LC-MS/MS tracks incorporation into metabolites (e.g., N-acetylated derivatives) in hepatocyte models .
- ¹³C-Methoxy Group : Use ¹³C-methyl iodide for methoxylation. NMR-based flux analysis reveals hepatic demethylation rates (t₁/₂ = 6.2 hrs) .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites (e.g., C-3 position) with 85% accuracy vs. experimental data .
- Machine Learning : Train models on PubChem data to forecast solubility and reaction yields under untested conditions (e.g., ionic liquid solvents) .
Advanced: How to address discrepancies in reported biological activity across cell lines?
Answer:
- Cell Line Profiling : Test across 3+ lines (e.g., HEK293, HepG2) with standardized protocols (48h exposure, 10% FBS). Variability often stems from differential expression of transporters (e.g., 2-fold higher uptake in HepG2) .
- Metabolic Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolism-dependent activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
